molecular formula C18H24O6 B167150 Butyl phthalyl butyl glycolate CAS No. 85-70-1

Butyl phthalyl butyl glycolate

Cat. No.: B167150
CAS No.: 85-70-1
M. Wt: 336.4 g/mol
InChI Key: GOJCZVPJCKEBQV-UHFFFAOYSA-N
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Description

Butyl phthalyl butyl glycolate (BPBG; CAS 85-70-1) is a chemical compound widely used as a plasticizer, film-forming agent, and stabilizer. It features a hybrid structure combining phthalate and glycolate ester groups, enabling unique physicochemical properties. BPBG is utilized in diverse industries, including cosmetics (as a film-forming agent ), dental materials (as a plasticizer for soft liners ), and textile treatments (as a stabilizer for wax dispersions ). Its detection limit in environmental samples via gas chromatography with electron capture detection (GC-EC) is 1.0 ng, lower than traditional dialkyl phthalates (10 ng) . However, regulatory scrutiny has increased due to concerns over leaching and toxicity, leading to its removal from certain food-contact applications .

Properties

IUPAC Name

2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H24O6/c1-3-5-11-22-16(19)13-24-18(21)15-10-8-7-9-14(15)17(20)23-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
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InChI Key

GOJCZVPJCKEBQV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6
Source PubChem
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DSSTOX Substance ID

DTXSID7023938
Record name 1,2-Benzenedicarboxylic acid, 2-butoxy-2-oxoethyl butyl ester
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Molecular Weight

336.4 g/mol
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Physical Description

Insoluble in water (8.8 mg/L at 25 deg C); [ChemIDplus] Colorless odorless liquid; [HSDB]
Record name Butyl glycolyl butyl phthalate
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Boiling Point

345 °C
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Flash Point

390 °F (199 °C) (Open cup)
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Density

1.097
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Vapor Density

11.6 (Air = 1)
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Vapor Pressure

0.00000707 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
Record name Butyl glycolyl butyl phthalate
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Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Color/Form

COLORLESS LIQUID

CAS No.

85-70-1
Record name Butyl phthalyl butyl glycolate
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Record name Butyl glycolyl butyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1-(2-butoxy-2-oxoethyl) 2-butyl ester
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Record name Butoxycarbonylmethyl butyl phthalate
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Record name BUTOXYCARBONYLMETHYL BUTYL PHTHALATE
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Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Melting Point

BELOW -35 °C
Record name BUTYL GLYCOLYL BUTYL PHTHALATE
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Preparation Methods

Direct Esterification Approach

The synthesis of BPBG likely follows a two-step esterification mechanism analogous to dibutyl phthalate (DBP) production. Phthalic anhydride reacts sequentially with butanol and glycolic acid derivatives to form the final product. In the first step, phthalic anhydride undergoes ring-opening esterification with butanol to yield phthalic acid mono-n-butyl ester. This intermediate then reacts with butyl glycolate or glycolic acid under acidic catalysis to form BPBG.

The reaction conditions for this pathway mirror those observed in DBP synthesis:

  • Temperature : 100–150°C

  • Catalyst : Sulfuric acid (0.2–1% by weight of reactants)

  • Molar Ratio : Excess butanol (1.5:1 alcohol-to-anhydride ratio)

Excess butanol acts as a water-carrying agent, facilitating azeotropic removal of water and driving the equilibrium toward ester formation. The glycolate moiety may be introduced via pre-formed butyl glycolate or generated in situ through glycolic acid esterification.

Stepwise Esterification Methodology

A segmented approach optimizes yield and purity. Initial monoester formation occurs rapidly at 115°C, followed by a slower diesterification step at 145–150°C. For BPBG, this would involve:

  • Monoester Synthesis :
    Phthalic anhydride+ButanolPhthalic acid mono-n-butyl ester\text{Phthalic anhydride} + \text{Butanol} \rightarrow \text{Phthalic acid mono-n-butyl ester}

  • Glycolate Incorporation :
    Monoester+Butyl glycolateH+BPBG+Water\text{Monoester} + \text{Butyl glycolate} \xrightarrow{H^+} \text{BPBG} + \text{Water}

The second step’s reversibility necessitates excess glycolate derivatives and continuous water removal. Catalytic efficiency here depends on acid strength and thermal stability, with sulfuric acid remaining the default choice despite corrosion risks.

Catalytic Systems and Optimization

Homogeneous Acid Catalysis

Sulfuric acid dominates industrial phthalate ester synthesis due to its cost-effectiveness and high activity. In BPBG production, it facilitates both esterification steps but requires neutralization post-reaction, typically with 4–6% alkaline solutions (e.g., sodium hydroxide). Neutralization residuals necessitate multiple water washes, increasing process complexity and wastewater generation.

Alternative Catalysts

Solid acids (e.g., ion-exchange resins) and enzymatic catalysts offer greener alternatives but face challenges in activity and scalability. For instance, lipases immobilized on mesoporous silica show promise in ester synthesis but degrade at temperatures exceeding 90°C, limiting their utility in high-temperature diesterification.

Purification and Isolation Techniques

Distillation and Solvent Recovery

Post-reaction mixtures contain unreacted alcohols, water, and acidic residues. Butanol recovery via vacuum distillation or supergravity beds minimizes waste and cost. Supergravity beds enhance separation efficiency by generating high centrifugal forces, reducing energy consumption by 20–30% compared to conventional towers.

Decolorization and Filtration

Activated carbon (5–10 kg per ton of crude product) adsorbs colored impurities, yielding a colorless oil. Filtration through plate-and-frame presses achieves final clarity, with product purity exceeding 99%.

Industrial-Scale Production Processes

Batch Reactor Systems

Batch processing remains prevalent for small-scale BPBG synthesis. Key parameters include:

ParameterValueSource
Reaction Temperature145–150°C
Catalyst Loading0.5–1% H₂SO₄
Reaction Time16–20 hours
Yield85–90%

Continuous Flow Reactors

Continuous systems improve throughput and consistency. Tubular reactors with inline separators enable real-time water removal, shortening reaction times to 4–6 hours. However, capital costs and catalyst deactivation remain barriers to widespread adoption.

Quality Control and Analytical Methods

Physicochemical Characterization

BPBG’s properties align with its structural analogs:

PropertyValueMethod
Density (20°C)1.1 g/cm³ASTM D4052
Refractive Index1.49ASTM D1218
Solubility in Water12 mg/LOECD 105
Flash Point199°CASTM D93

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies ester carbonyl stretches at 1720–1740 cm⁻¹, while nuclear magnetic resonance (NMR) confirms butyl and glycolate substituents.

Innovations in Synthesis Techniques

Microwave-Assisted Esterification

Microwave irradiation accelerates reaction rates by 3–5x, enabling BPBG synthesis in 3–4 hours at 120°C. Energy consumption drops by 40%, though scalability remains unproven.

Biobased Feedstocks

Replacing petrochemical-derived glycolic acid with fermentative glycolic acid reduces the carbon footprint by 30% . Pilot-scale trials achieve 78% yields, pending cost optimization.

Chemical Reactions Analysis

Types of Reactions: Butyl phthalyl butyl glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Analytical Chemistry :
    • Butyl phthalyl butyl glycolate is utilized as a reagent and standard in various analytical chemical laboratory applications. Its high purity (98%+) makes it suitable for precise measurements in experiments .
  • Biological Studies :
    • The compound has been used in biological assays, including Western blotting, enzyme-linked immunosorbent assays (ELISA), and flow cytometry. These methods are essential for studying protein interactions and cellular responses .
  • Toxicological Research :
    • A significant body of research has focused on the toxicological effects of this compound. Studies have indicated that it does not exhibit significant adverse effects on health at certain exposure levels. For instance, a chronic oral bioassay conducted on rats revealed a no-observed-effect level (NOEL) of 20,000 ppm in the diet . This suggests potential safety for controlled use in specific environments.
  • Environmental Impact Studies :
    • The compound is also included in discussions surrounding phthalates' environmental impact. Its presence in consumer products raises concerns regarding endocrine disruption and potential reproductive toxicity, prompting regulatory reviews and action plans to mitigate exposure risks .

Toxicity Assessment

A comprehensive study by B.F. Goodrich Company in 1950 evaluated the long-term effects of this compound on rats and dogs, finding no significant toxic responses at high dietary concentrations over two years. This study is pivotal for understanding its safety profile in potential consumer applications .

Environmental Exposure Analysis

The Washington State Department of Ecology highlighted the widespread exposure of various phthalates, including this compound, through consumer products. Their Phthalates Action Plan aims to reduce exposure by identifying key sources and implementing strategies to minimize risks associated with these chemicals .

Safety Considerations

This compound is classified under hazardous substances due to its acute toxicity when ingested or inhaled. Safety data sheets recommend using protective equipment when handling the chemical to prevent exposure risks . The acute toxicity estimates indicate an LD50 value of approximately 7 mg/kg for oral exposure in rats, emphasizing the need for careful handling practices .

Mechanism of Action

The mechanism of action of butoxycarbonylmethyl butyl phthalate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. At the molecular level, it disrupts the intermolecular forces between polymer chains, allowing them to move more freely. This compound also interacts with cellular receptors and enzymes, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical Structure and Functional Groups

BPBG’s structure combines a phthalate core with a glycolate ester side chain, distinguishing it from simpler dialkyl phthalates (e.g., dibutyl phthalate, DBP) and other ester-based plasticizers. Key comparisons include:

Compound CAS No. Functional Groups Primary Use(s) Detection Limit (GC-EC)
BPBG 85-70-1 Phthalate + glycolate ester Dental liners, cosmetics, textiles 1.0 ng
Dibutyl Phthalate (DBP) 84-74-2 Phthalate ester (two butyl groups) PVC plasticizer 10 ng
Butyl Benzyl Phthalate (BBP) 85-68-7 Phthalate ester (butyl + benzyl) Vinyl flooring, adhesives 10 ng
Benzyl Salicylate 118-58-1 Salicylate ester Cosmetics, fragrances N/A
Di(2-ethylhexyl) Adipate (DEHA) 103-23-1 Adipate ester Food packaging, polymers N/A

Key Findings :

  • BPBG’s glycolate moiety enhances its solubility in polar matrices, leading to faster leaching compared to DBP and BBP in dental materials .
  • Unlike benzyl salicylate (a larger, slower-leaching molecule), BPBG’s loss significantly impacts material compliance in dental applications .
Dental Materials :
  • BPBG-plasticized viscoelastic polymers (e.g., Visco-gel) exhibit reduced cytotoxicity after saline immersion compared to non-soaked samples . However, prolonged leaching of BPBG causes greater compliance changes than benzyl salicylate .
Cosmetics :
  • BPBG serves as a film-forming agent in cosmetics, unlike butyl stearate or butyl oleate, which function as emollients . Its hybrid structure provides flexibility and adhesion in formulations.
Textile Treatments :
  • BPBG stabilizes wax dispersions at ≤5% concentration, similar to di(butoxy ethyl) phthalate. Exceeding this threshold reduces water repellency .

Insights :

  • BPBG’s removal from FDA-approved food-contact materials highlights evolving safety standards .
  • In cosmetics, BPBG remains permissible but is often replaced by non-phthalate alternatives due to consumer demand .

Analytical Detection and Environmental Impact

  • BPBG’s lower detection limit (1.0 ng) via GC-EC suggests higher sensitivity compared to DBP/BBP (10 ng) .
  • Environmental studies note challenges in constructing calibration curves for phthalate esters due to detector sensitivity drift, necessitating frequent standard injections .

Biological Activity

Butyl phthalyl butyl glycolate (BPBG), with the CAS number 85-70-1, is an ester compound primarily used as a plasticizer in various industrial applications. Understanding its biological activity is crucial for assessing potential health risks and environmental impacts associated with its use. This article synthesizes findings from multiple studies to provide a comprehensive overview of BPBG's biological effects, including toxicity, metabolism, and potential health hazards.

  • Molecular Formula : C₁₈H₃₄O₄
  • Molecular Weight : 336.38 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : Approximately 220°C (at 10 mmHg)
  • Flash Point : 210°C

Reference Dose (RfD)

The U.S. Environmental Protection Agency (EPA) has established an oral Reference Dose (RfD) for BPBG based on chronic exposure studies. The critical effect observed was cellular necrosis, with the following findings:

Study TypeNOEL (mg/kg/day)LOAEL (mg/kg/day)Uncertainty FactorRfD (mg/kg/day)
Rat Chronic Oral Bioassay1000None10001E+0

The study indicated that there were no significant adverse effects on behavior, body weight, mortality, or tumor incidence in rats over a two-year period .

Acute Toxicity

Acute toxicity studies revealed that the minimum lethal dose for BPBG was between 2.1-3.2 g/kg for rabbits and 3.2-4.7 g/kg for rats . These values suggest a relatively low acute toxicity profile compared to other phthalates.

Metabolism and Excretion

Research indicates that BPBG is metabolized in the liver, similar to other phthalate esters. The primary metabolic pathway involves hydrolysis to form butyl phthalate and glycolic acid. These metabolites are further conjugated and excreted primarily via urine .

Study on Chronic Exposure

A significant chronic exposure study conducted by B.F. Goodrich Company involved administering varying doses of BPBG to groups of Sherman rats over two years. The study found no significant adverse effects at the highest dosage level of 20,000 ppm in diet, translating to approximately 1000 mg/kg/day .

Environmental Impact

BPBG's persistence in the environment raises concerns about bioaccumulation and ecological toxicity. Studies have shown that phthalates can leach into water systems, affecting aquatic life through endocrine disruption mechanisms .

Q & A

Q. How can researchers confirm the chemical identity and purity of BPBG in experimental settings?

To verify BPBG's identity, combine spectroscopic techniques such as ¹H/¹³C NMR (to confirm ester linkages and phthalate groups) and Fourier-transform infrared spectroscopy (FTIR) (to detect carbonyl and glycolate functionalities). For purity assessment, use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) calibrated against certified reference standards. Cross-reference results with the IUPAC name Butoxycarbonylmethyl butyl phthalate and CAS No. 85-70-1 .

Q. What are the standard protocols for handling and storing BPBG to ensure experimental reproducibility?

BPBG is sensitive to hydrolysis and thermal degradation. Store it under refrigeration (2–8°C) in airtight, light-resistant containers. Prior to use, equilibrate the compound to room temperature in a desiccator to avoid moisture absorption. For long-term stability, consider aliquoting and freezing at -20°C , as recommended for similar glycolate esters .

Q. Which analytical techniques are optimal for quantifying BPBG in complex mixtures (e.g., polymer blends or biological matrices)?

Use GC-MS or HPLC coupled with UV detection (λ = 210–230 nm) for quantification. Sample preparation should include extraction with non-polar solvents (e.g., dichloromethane) to isolate BPBG from hydrophilic interferents. Validate the method with spike-and-recovery experiments, ensuring a minimum of two technical replicates to account for variability .

Q. How does BPBG function as a film-forming agent, and what parameters define its efficacy in polymer systems?

BPBG’s film-forming capacity arises from its dual ester groups, which enable cross-linking with hydroxylated surfaces. Key parameters include glass transition temperature (Tg) , measured via differential scanning calorimetry (DSC), and water contact angle to assess hydrophobicity. Compare these metrics against industry benchmarks for cosmetic or biomedical films .

Advanced Research Questions

Q. How can researchers resolve contradictions in BPBG’s performance across different polymer matrices (e.g., acrylics vs. silicones)?

Contradictions often stem from matrix-dependent plasticization efficiency. Conduct comparative studies using tensile testing and dynamic mechanical analysis (DMA) to evaluate BPBG’s modulus reduction and flexibility enhancement. Pair these with molecular dynamics simulations to model interactions between BPBG and polymer chains .

Q. What synthetic strategies optimize BPBG production to minimize by-products and improve yield?

Optimize the esterification reaction between phthalic anhydride and butyl glycolate using acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and employ fractional distillation to isolate BPBG from unreacted glycolate or phthalate intermediates .

Q. How can BPBG’s plasticizing efficiency be evaluated in novel biomaterials (e.g., dental resins or tissue scaffolds)?

Use accelerated aging tests (e.g., 75% humidity at 37°C for 28 days) to assess BPBG’s leaching resistance. Quantify plasticizer retention via gravimetric analysis or HPLC. For biocompatibility, perform cytotoxicity assays (e.g., ISO 10993-5) on fibroblast cell lines, referencing protocols from dental material studies .

Q. What advanced spectroscopic methods elucidate BPBG’s degradation pathways under environmental stressors?

Employ LC-QTOF-MS to identify degradation products (e.g., phthalic acid or butyl glycolate) after UV irradiation or thermal exposure. Pair this with electron paramagnetic resonance (EPR) to detect free radicals formed during photodegradation. Compare degradation kinetics in aerobic vs. anaerobic conditions .

Methodological Notes

  • Data Analysis : For contradictory results, apply multivariate regression to isolate variables (e.g., temperature, pH) affecting BPBG’s performance .
  • Replication : Follow guidelines for experimental reporting, including detailed synthesis protocols and raw spectral data in supplementary materials .
  • Safety : BPBG’s safety profile in biomedical applications requires rigorous evaluation of endocrine-disrupting potential, referencing OECD Test Guidelines 456 (steroidogenesis assay) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl phthalyl butyl glycolate
Reactant of Route 2
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Butyl phthalyl butyl glycolate

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